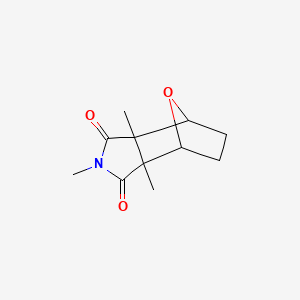

Cantharidin methylimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cantharidin methylimide is a derivative of cantharidin, a natural compound produced by blister beetles. Cantharidin is known for its potent biological activities, including its use in traditional medicine and its role as an insect deterrent. This compound retains many of the biological properties of cantharidin but has been modified to enhance its stability and reduce its toxicity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cantharidin methylimide typically involves the modification of cantharidin through a series of chemical reactions. One common method is the reaction of cantharidin with methylamine under controlled conditions to form the methylimide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

Cantharidin methylimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can convert this compound into less reactive forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive imide derivatives, while reduction can yield less reactive amine derivatives.

科学研究应用

Medical Applications

Anticancer Properties

Cantharidin methylimide exhibits significant anticancer activity. A study demonstrated that methyl-cantharidimide (the active form) inhibits the growth of human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and promoting apoptosis. Specifically, it was found to:

- Inhibit cell proliferation in a dose- and time-dependent manner.

- Induce apoptosis in HCC cells.

- Inhibit migration and invasion abilities of cancer cells through various assays including scratch wound healing and transwell migration .

Treatment for Skin Conditions

this compound is also being researched for treating skin conditions like molluscum contagiosum and verrucae. A retrospective study involving 150 patients treated with cantharidin cream showed a high clinical cure rate (92% after four weeks), suggesting its effectiveness compared to other treatments like CO2 laser therapy .

Biological Research

This compound serves as a valuable tool in studying cell signaling pathways and protein phosphatase inhibition. Its role in inhibiting serine/threonine phosphatases has been linked to inducing cytotoxicity in cancer cells, making it a promising candidate for further development as an anticancer therapeutic .

Chemical Applications

In organic synthesis, this compound is utilized as a reagent and model compound for studying imide chemistry. Its unique properties allow researchers to explore new synthetic pathways and develop novel compounds with biological activity.

Case Study 1: Efficacy Against Molluscum Contagiosum

A prospective study evaluated the efficacy of cantharidin in treating pediatric patients with molluscum contagiosum. Results indicated that while the treatment was well tolerated, complete clearance rates were not significantly different from placebo, highlighting the need for further investigation into optimal treatment protocols .

Case Study 2: Anticancer Activity

In another study focused on hepatocellular carcinoma, methyl-cantharidimide was shown to significantly increase cleaved-caspase3 levels while decreasing NF-κB protein levels in treated HCC cells, further supporting its potential as an anticancer agent .

Table 1: Clinical Efficacy of Cantharidin Cream for Verruca Plantaris

| Treatment Group | Clinical Cure Rate at 4 Weeks | Clinical Cure Rate at 12 Weeks |

|---|---|---|

| Cantharidin Cream | 92% | 86% |

| CO2 Laser Therapy | 84% | 78% |

| Liquid Nitrogen Cryotherapy | 80% | 72% |

Table 2: Patient Satisfaction with Cantharidin Therapy for Molluscum Contagiosum

| Outcome Measure | Percentage (%) |

|---|---|

| Parents willing to repeat therapy | 95% |

| Patients experiencing blistering | 92% |

| Patients reporting pain or erythema | 6-37% |

作用机制

Cantharidin methylimide exerts its effects primarily through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition disrupts various cellular processes, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects other signaling pathways, including those involved in cell cycle regulation and stress response.

相似化合物的比较

Similar Compounds

Cantharidin: The parent compound, known for its potent biological activities but also high toxicity.

Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.

Cantharimide: Another derivative with modifications to the imide group, used in similar applications.

Uniqueness

Cantharidin methylimide is unique in its balance of biological activity and reduced toxicity compared to cantharidin. Its stability and effectiveness in inhibiting protein phosphatases make it a valuable tool in both research and therapeutic applications.

属性

IUPAC Name |

2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQNOBSCYAIJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。